(1-Chloroethyl)carbamyl chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

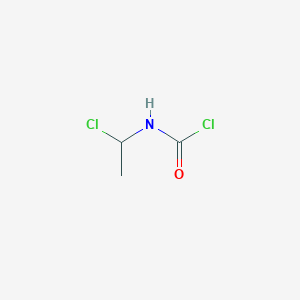

(1-Chloroethyl)carbamyl chloride is a useful research compound. Its molecular formula is C3H5Cl2NO and its molecular weight is 141.98 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Cancer Research

One of the most prominent applications of (1-chloroethyl)carbamyl chloride is in cancer research. The compound has been shown to interact with DNA, causing modifications that can lead to cell cycle arrest and apoptosis in cancer cells. Its mechanism involves:

- DNA Cross-linking : The compound can induce cross-links between DNA strands, inhibiting replication and transcription, ultimately resulting in cell death.

- Inhibition of DNA Repair Enzymes : By targeting enzymes responsible for DNA repair, this compound exacerbates DNA damage, enhancing its cytotoxic effects on tumor cells.

Synthesis of Therapeutic Agents

This compound serves as a precursor in the synthesis of various therapeutic agents. It can be utilized to create derivatives with potential biological activity, including:

- Anticholinesterase Activity : Reacting with eseridine leads to compounds that exhibit anticholinesterase properties, useful in treating conditions like myasthenia gravis.

- Antimycobacterial Compounds : The synthesis of phenylureas from this compound has been linked to enhanced activity against mycobacteria .

Development of Herbicides and Pesticides

The compound's reactivity also extends to agricultural applications. Its derivatives are explored as herbicides and pesticides due to their ability to target specific biological pathways in plants and pests .

Case Study 1: Cytotoxicity in Cancer Cells

A study investigated the effects of this compound on various cancer cell lines. Results indicated that treatment led to significant apoptosis and reduced cell viability, correlating with increased levels of DNA damage markers. This highlights its potential as a chemotherapeutic agent.

Case Study 2: Synthesis Pathways

Research on synthetic pathways revealed that this compound could be synthesized efficiently through chlorination processes involving ethyl carbamyl chloride. This method offers a high yield and purity, making it suitable for large-scale production for research purposes .

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The compound undergoes nucleophilic displacement at both the carbamoyl chloride (-COCl) and chloroethyl (-CH₂Cl) groups:

a. Reaction with Amines

-

Primary/secondary amines attack the carbonyl carbon, forming substituted ureas (Table 1):

(1-Chloroethyl)carbamyl chloride+R-NH2→R-NH-CO-NH-(CH2Cl)+HCl

b. Hydrolysis

-

Controlled hydrolysis produces carbamic acid derivatives:

C3H5Cl2NO+H2O→C2H5Cl-NH-COOH+HCl

Elimination Reactions

Thermal or base-induced elimination generates reactive intermediates:

a. Isocyanate Formation

-

Pyrolysis at 90–120°C yields 1-chloroethyl isocyanate:

C3H5Cl2NOΔCl-CH2-CH2-NCO+HCl

b. β-Elimination with Bases

-

Strong bases (e.g., NaOH) induce dehydrohalogenation:

C3H5Cl2NO+NaOH→CH2=CH-NHCOCl+NaCl+H2O

Solvolysis Mechanisms

Kinetic studies reveal solvent-dependent pathways (Table 2):

| Solvent System | Mechanism | k (s−1) | ΔS‡ (cal·mol⁻¹·K⁻¹) | Reference |

|---|---|---|---|---|

| 89.1% Acetone–H₂O | Sₙ1 | 8.4×10−2 | +5.6 | |

| Pure H₂O | Sₙ2 | 2.1×10−3 | -12.4 |

-

Sₙ1 Dominance in polar aprotic solvents due to carbocation stabilization.

-

Sₙ2 Preference in aqueous media with nucleophilic water participation.

Side Reactions and Byproducts

-

Dimerization : Prolonged UV exposure during synthesis forms bis(1-chloroethyl) carbonate (yield: 8–12%) .

-

Thiouronium Formation : Competing pathway with thioureas under basic conditions .

Table 1: Representative Substitution Reactions

Table 2: Solvolysis Kinetics

| Substrate | Solvent | Ea (kcal/mol) | log A (s⁻¹) | Reference |

|---|---|---|---|---|

| (1-Chloroethyl)carbamyl Cl | 89.1% Acetone | 21.0 | 9.8 | |

| Dimethylcarbamoyl Cl | Pure H₂O | 20.6 | 8.2 |

Radical-Mediated Pathways

Propiedades

Número CAS |

70008-75-2 |

|---|---|

Fórmula molecular |

C3H5Cl2NO |

Peso molecular |

141.98 g/mol |

Nombre IUPAC |

N-(1-chloroethyl)carbamoyl chloride |

InChI |

InChI=1S/C3H5Cl2NO/c1-2(4)6-3(5)7/h2H,1H3,(H,6,7) |

Clave InChI |

LVQSPZHLYFKOAS-UHFFFAOYSA-N |

SMILES canónico |

CC(NC(=O)Cl)Cl |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.